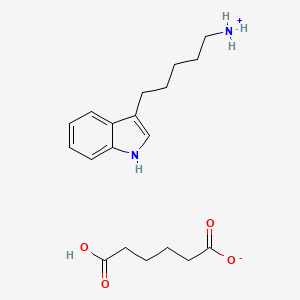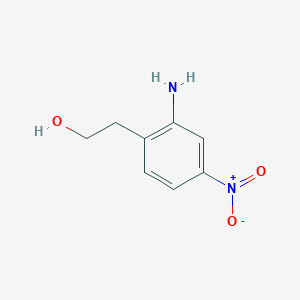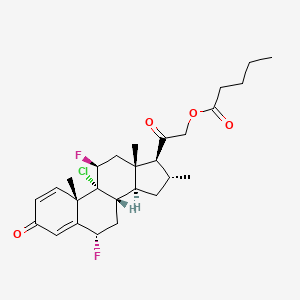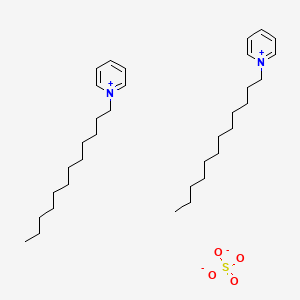
1-dodecylpyridin-1-ium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-dodecylpyridin-1-ium sulfate is a chemical compound with the molecular formula C17H30NO4S . It belongs to the class of pyridinium salts, which are known for their diverse applications in various fields, including chemistry, biology, and industry . This compound is particularly interesting due to its unique structure and properties, making it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-dodecylpyridin-1-ium sulfate can be synthesized through the reaction of 1-bromododecane with pyridine . The reaction typically involves heating 1-bromododecane in pyridine at reflux for several hours. After the reaction is complete, excess pyridine is removed under reduced pressure, and the resulting solid is dissolved in a minimum amount of chloroform. This solution is then poured slowly into stirring ethyl acetate, resulting in the formation of a white solid, which is subsequently filtered and recrystallized from methanol .
Industrial Production Methods
Industrial production of 1-dodecylpyridin-1-ium sulfate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques helps in achieving consistent quality in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-dodecylpyridin-1-ium sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where the pyridinium ring can be substituted with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyridinium salts, while substitution reactions can produce a variety of substituted pyridinium compounds .
Scientific Research Applications
1-dodecylpyridin-1-ium sulfate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-dodecylpyridin-1-ium sulfate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cell membranes, leading to disruption of membrane integrity and subsequent antimicrobial effects . The compound’s structure allows it to insert into lipid bilayers, causing changes in membrane fluidity and permeability .
Comparison with Similar Compounds
Similar Compounds
1-dodecylpyridinium chloride: Similar in structure but with a chloride ion instead of a sulfate ion.
1-tetradecylpyridinium bromide: Another similar compound with a longer alkyl chain and a bromide ion.
Uniqueness
1-dodecylpyridin-1-ium sulfate is unique due to its specific sulfate ion, which imparts distinct properties compared to its chloride and bromide counterparts. The sulfate ion can influence the compound’s solubility, reactivity, and overall stability .
Properties
CAS No. |
20779-74-2 |
|---|---|
Molecular Formula |
C34H60N2O4S |
Molecular Weight |
592.9 g/mol |
IUPAC Name |
1-dodecylpyridin-1-ium;sulfate |
InChI |
InChI=1S/2C17H30N.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;1-5(2,3)4/h2*11,13-14,16-17H,2-10,12,15H2,1H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
LFYSWCFSJAZQJJ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.CCCCCCCCCCCC[N+]1=CC=CC=C1.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


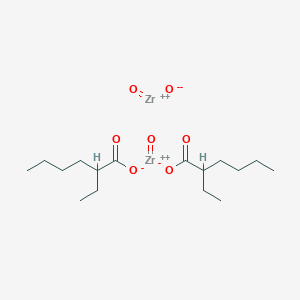
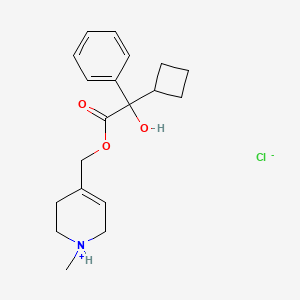
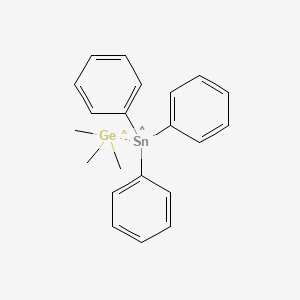


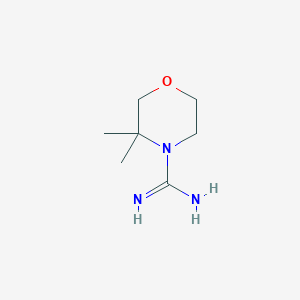
![6-[(5Z)-5-[(2E)-2-[4-tert-butyl-7-(diethylamino)chromen-2-ylidene]ethylidene]-2,4,6-trioxo-3-(3-sulfopropyl)-1,3-diazinan-1-yl]hexanoic acid](/img/structure/B13746433.png)
